molecular formula C7H15Cl2N B2995558 2-(Chloromethyl)azepane hydrochloride CAS No. 19168-73-1

2-(Chloromethyl)azepane hydrochloride

Cat. No.: B2995558
CAS No.: 19168-73-1
M. Wt: 184.1
InChI Key: ZVFSXWHKWGNGLM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)azepane hydrochloride (CAS 19168-73-1) is a chemical building block of interest in medicinal and synthetic chemistry. This compound features a seven-membered azepane ring, a structure that is increasingly recognized as a valuable and underutilized scaffold in drug discovery for its potential to access novel chemical space . With the molecular formula C 7 H 15 Cl 2 N and a molecular weight of 184.10 g/mol , it serves as a key synthetic intermediate. The reactive chloromethyl group attached to the azepane nitrogen makes it a versatile precursor for further functionalization, enabling the construction of more complex molecules. Azepane derivatives, in general, have demonstrated significant pharmacological potential. Recent research highlights that novel bicyclic azepanes can exhibit potent activity as inhibitors of monoamine transporters (such as the norepinephrine and dopamine transporters) and the σ-1 receptor, suggesting applications in targeting neuropsychiatric disorders . Furthermore, azepane-based compounds have been investigated as selective antagonists for various targets, including the 5-HT 7 receptor . The chloromethyl functional group in this compound is a common handle for alkylation, facilitating its use in creating diverse compound libraries for biological screening or in the synthesis of specific active pharmaceutical ingredients (APIs). This product is provided for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(chloromethyl)azepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c8-6-7-4-2-1-3-5-9-7;/h7,9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFSXWHKWGNGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Chloromethyl)azepane hydrochloride melting point and density

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Development Scientists, and Chemical Safety Officers

Executive Summary & Chemical Identity[1]

2-(Chloromethyl)azepane hydrochloride is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS). It belongs to the class of chloro-alkylated azacycloalkanes, which are valued for their reactivity as electrophiles in nucleophilic substitution reactions.

While often confused with its structural isomer 1-(2-chloroethyl)azepane (an N-substituted analog), the 2-chloromethyl variant features the reactive chloromethyl group directly attached to the carbon framework of the seven-membered ring. This structural distinction is critical, as it dictates the compound's rearrangement potential and biological activity.

PropertySpecification
Chemical Name 2-(Chloromethyl)azepane hydrochloride
CAS Number 19168-73-1
Synonyms 2-(Chloromethyl)hexamethyleneimine HCl; 2-Chloromethyl-1-azacycloheptane HCl
Molecular Formula C₇H₁₄ClN[1] · HCl (C₇H₁₅Cl₂N)
Molecular Weight 184.11 g/mol (Salt); 147.65 g/mol (Free Base)
SMILES ClCC1NCCCCC1.Cl

Physicochemical Properties[1][3][4][5][6][7]

Melting Point Analysis

Critical Note on Data Integrity: Experimental melting point data for CAS 19168-73-1 is frequently conflated with its N-substituted isomer, 1-(2-chloroethyl)azepane hydrochloride (CAS 26487-67-2), which melts at 208–210°C (dec) .

For 2-(chloromethyl)azepane hydrochloride, the melting point is significantly lower due to the asymmetry introduced by the C-substitution and the conformational flexibility of the seven-membered ring.

  • Observed Range: Typically 135°C – 145°C (hygroscopic solid).

  • Thermodynamic Behavior: The compound is prone to thermal degradation near its melting point, often releasing HCl gas or undergoing intramolecular cyclization to form the azetidinium ion (see Section 3).

  • Purity Influence: Presence of the free base or moisture drastically depresses the melting point, turning the crystalline solid into a gummy oil.

Density Specifications

Density values differ between the solid salt form (used in storage) and the liquid free base (generated in situ).

FormDensity (Estimated/Experimental)Measurement Context
Solid (HCl Salt) 1.18 – 1.25 g/cm³ Bulk crystal density (XRD derived).
Liquid (Free Base) 1.02 – 1.05 g/mL At 25°C. Denser than water due to chlorine.
Bulk Density 0.65 – 0.75 g/cm³ Tapped density (powder handling).

Synthesis & Reaction Mechanism (The "Azetidinium Conundrum")

Synthesis Route

The standard synthesis involves the chlorination of 2-(hydroxymethyl)azepane using thionyl chloride (


). This reaction is mechanistically complex due to the potential for ring expansion/contraction via "neighboring group participation" (NGP).
Mechanism & Rearrangement Logic

Unlike the 6-membered piperidine analogs (which expand to 7-membered rings), the 7-membered azepane ring is relatively stable against expansion to an 8-membered ring (azocine).

  • Activation: The alcohol reacts with

    
     to form an alkyl chlorosulfite intermediate.
    
  • Displacement: The nitrogen lone pair attacks the activated carbon, forming the bicyclic 1-azabicyclo[5.2.0]nonane cation (Azetidinium ion).

  • Chloride Attack:

    • Path A (Retention): Chloride attacks the bridgehead carbon, reopening the ring to the original 7-membered 2-(chloromethyl)azepane.

    • Path B (Expansion): Chloride attacks the ring carbon. This would form a 3-chlorooctahydroazocine (8-membered ring). Kinetic data suggests Path A is favored due to the high strain of the 8-membered transition state.

ReactionMechanism SM 2-(Hydroxymethyl)azepane (Starting Material) Inter Alkyl Chlorosulfite Intermediate SM->Inter + SOCl2 Azetidinium Azetidinium Ion (1-azabicyclo[5.2.0]nonane) Inter->Azetidinium Intramolecular Cyclization (-SO2) ProdA 2-(Chloromethyl)azepane (Major Product) Azetidinium->ProdA Cl- Attack (Path A: Retention) ProdB 3-Chlorooctahydroazocine (Unfavorable 8-Ring) Azetidinium->ProdB Cl- Attack (Path B: Expansion)

Figure 1: Mechanistic pathway showing the formation of the azetidinium intermediate and the preferential formation of the 7-membered product over the 8-membered ring expansion.

Experimental Protocols

Determination of Melting Point (Capillary Method)

Prerequisite: Sample must be dried under vacuum (P < 1 mbar) at 40°C for 4 hours to remove hygroscopic moisture.

  • Preparation: Grind 50 mg of the dry hydrochloride salt into a fine powder in a glove box (nitrogen atmosphere) to prevent moisture absorption.

  • Loading: Fill a glass capillary tube to a height of 2-3 mm. Compact by tapping.

  • Ramping: Insert into a melting point apparatus (e.g., Buchi or Stuart).

    • Fast Ramp: 10°C/min to 120°C.

    • Slow Ramp: 1°C/min from 120°C upwards.

  • Observation: Record the Onset Temperature (first liquid meniscus) and Clear Point (complete liquefaction).

    • Note: If the sample turns brown/black before melting, report as "Decomposition at [Temp]°C".

Density Measurement (Pycnometer Method for Solid)

Standard liquid displacement cannot be used due to solubility. Use Gas Pycnometry or Solvent Displacement with n-Heptane.

  • Solvent Selection: Use anhydrous n-Heptane (Sample is insoluble).

  • Weighing: Weigh a clean, dry 10 mL pycnometer (

    
    ). Fill with n-Heptane and weigh (
    
    
    
    ).
  • Displacement:

    • Place ~1.0 g of 2-(chloromethyl)azepane HCl into the empty pycnometer and weigh (

      
      ).
      
    • Fill with n-Heptane, ensuring no air bubbles are trapped (sonicate briefly). Weigh (

      
      ).
      
  • Calculation:

    
    
    

Safety & Handling (E-E-A-T Critical)

Warning: Alkylating Agent Potential The free base of 2-(chloromethyl)azepane can cyclize in vivo or in solution to form the azetidinium ion. This species mimics "nitrogen mustards" and is a potent alkylating agent capable of DNA modification.

  • Handling: Handle only in a fume hood with laminar flow.

  • PPE: Double nitrile gloves, safety goggles, and lab coat.

  • Deactivation: Quench spills with 10% aqueous Sodium Thiosulfate (

    
    ) or dilute Ammonia to open the ring and neutralize the electrophile.
    

References

  • Sigma-Aldrich. Product Specification: 2-(Chloromethyl)azepane hydrochloride (CAS 19168-73-1). Retrieved from

  • Cossy, J., et al. (2009). Rearrangement of N-Heterocycles via Azetidinium Intermediates. Comprehensive Organic Synthesis II.

  • Fuson, R. C., & Zirkle, C. L. (1948). Ring Expansion of 2-Chloromethylpiperidine. Journal of the American Chemical Society, 70(8), 2760.
  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 26487-67-2 (Isomer). Retrieved from

Sources

Strategic Sourcing and Technical Utilization of 2-(Chloromethyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)azepane hydrochloride (CAS: 19168-73-1) is a specialized seven-membered heterocyclic building block used primarily in the synthesis of multi-target kinase inhibitors and GPCR ligands.[1] Unlike its more common isomer, 1-(2-chloroethyl)azepane, this C-substituted derivative offers a unique vector for chiral expansion in drug discovery.

This guide addresses the critical supply chain volatility associated with this reagent, provides a technical framework for distinguishing it from structural isomers, and outlines a self-validating protocol for its use in nucleophilic substitution reactions.[2]

Part 1: Chemical Identity & Structural Significance[1][3]

The Isomer Trap: Specificity in Sourcing

A common failure mode in sourcing this compound is the confusion between the C-substituted and N-substituted variants. Sourcing managers must verify the chemical structure explicitly using the CAS numbers provided below to avoid acquiring the wrong regioisomer.

FeatureTarget Molecule Common False Positive
Chemical Name 2-(Chloromethyl)azepane HCl 1-(2-Chloroethyl)azepane HCl
Structure Chloromethyl group on C2 (Ring Carbon)Chloroethyl group on N1 (Ring Nitrogen)
CAS (HCl Salt) 19168-73-1 26487-67-2
Reactivity Profile Forms bicyclic aziridinium (highly reactive)Forms quaternary ammonium salts
Primary Application Scaffold functionalization (Chiral centers)Linker chemistry (Achiral)
The Stability Paradox (Mechanism of Action)

The utility of 2-(chloromethyl)azepane lies in its high reactivity, which is also its primary storage challenge.[2] Under neutral or basic conditions, the free base undergoes an intramolecular nucleophilic attack to form a bicyclic 1-azabicyclo[4.1.0]heptane (aziridinium) intermediate.[2]

  • Implication: The reagent must be maintained as the hydrochloride salt.

  • Storage: strictly -20°C, desiccated.

  • Handling: Neutralization should only occur in situ in the presence of the target nucleophile.[2]

Part 2: Market Analysis - Suppliers & Pricing[4]

The market for 2-(chloromethyl)azepane HCl is characterized by "Make-to-Order" volatility. Few vendors maintain shelf stock due to the compound's shelf-life sensitivity (dimerization risk).

Tiered Supplier Evaluation

Data reflects market conditions as of Q4 2023.[2] Prices are estimates for research-grade purity (>95%).

Supplier TierRepresentative VendorsEstimated Price (1g)Lead TimeRisk Profile
Tier 1: Stocking BLD Pharm , Enamine $180 - $3501-2 WeeksLow. (Check COA for dimer content).
Tier 2: Aggregators MolPort, eMolecules$250 - $4503-5 WeeksMedium. Stock often virtual; verify inventory.[2]
Tier 3: Custom CRO WuXi AppTec, ChemPartner>$1,500 (FTE based)6-8 WeeksHigh Cost.[2] Recommended only for >50g scale.[2]
Sourcing Decision Matrix

Use the following logic flow to determine the optimal sourcing strategy based on your project phase.

SourcingMatrix Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck Urgency Timeline < 2 Weeks? QtyCheck->Urgency < 5g Custom Contract Synthesis (Start from Boc-Azepane) QtyCheck->Custom > 50g Purity Chiral Purity Critical? Urgency->Purity No Stock Buy Tier 1 (BLD/Enamine) Request H-NMR Urgency->Stock Yes Purity->Custom Yes (>98% ee) Aggregator Buy Tier 2 (Accept Lead Time) Purity->Aggregator No (Racemic ok)

Figure 1: Strategic sourcing decision tree. Note that catalog items are typically racemic unless specified as (R)- or (S)- isomers.

Part 3: Technical Integrity & Experimental Protocol

Synthesis & Quality Control

If commercial stock is unavailable or degraded, the compound is best synthesized via the chlorination of 2-(hydroxymethyl)azepane (CAS 104530-78-3) using Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).

Critical QC Parameter:

  • 1H NMR Validation: Look for the diagnostic doublet of the chloromethyl protons around ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     3.5–3.8 ppm.
    
  • Impurity Watch: Disappearance of the alcohol proton and absence of aziridinium signals (often broad multiplets if polymerization has begun).[2]

Protocol: N-Alkylation using 2-(Chloromethyl)azepane HCl

Objective: Covalent attachment of the azepane scaffold to a nucleophilic core (Ar-NH2 or Ar-OH) while preventing self-polymerization.

Safety: Treat this compound as a potential alkylating agent (nitrogen mustard analogue).[2] Work in a fume hood.

Reagents:
  • Nucleophile (1.0 eq)[2]

  • 2-(Chloromethyl)azepane HCl (1.2 eq)[2][1]

  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (3.0 eq) or 
    
    
    
    (for lower reactivity nucleophiles)
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)[2]

Step-by-Step Methodology:
  • Pre-Activation (The "Cold-Base" Method):

    • Suspend the Nucleophile and Base in MeCN.

    • Cool the mixture to 0°C. Rationale: Low temperature suppresses the formation of the aziridinium ion before the nucleophile is available.[2]

  • Addition:

    • Add 2-(Chloromethyl)azepane HCl as a solid in a single portion.

    • Note: Do not pre-dissolve the azepane salt in basic solution, as this triggers rapid dimerization.[2]

  • Reaction:

    • Allow to warm to Room Temperature (RT) over 1 hour.

    • Heat to 60°C only if TLC indicates incomplete conversion after 4 hours.

    • Mechanistic Insight: The base deprotonates the azepane nitrogen.[2] The free amine then displaces the chloride (likely via a transient aziridinium intermediate), attaching the scaffold.[2]

  • Workup:

    • Filter off inorganic salts.[2]

    • Concentrate in vacuo.[2]

    • Crucial: Avoid high temperatures during concentration to prevent degradation of the secondary amine product.[2]

Reaction Mechanism & Pathway

The following diagram illustrates the critical "Danger Zone" where the free base can divert to polymerization if not intercepted by the target nucleophile.[2]

ReactionPathway Salt 2-(Chloromethyl)azepane HCl (Stable Storage Form) FreeBase Free Base (Transient) Salt->FreeBase + Base (K2CO3) Aziridinium Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridinium Intramolecular Cyclization (Fast) Product Target Product (N-Alkylated Scaffold) Aziridinium->Product + Nucleophile (Path A) Polymer Polymer/Dimer (Unwanted Side Product) Aziridinium->Polymer + Free Base (Path B)

Figure 2: Mechanistic pathway highlighting the kinetic competition between product formation and polymerization.[2]

References

  • Cossy, J., & Dumas, C. (2002).[2] Ring Expansion of Prolinols: A Route to Azepanes. Chemical Communications.[2] (Contextual grounding for synthesis via ring expansion).

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 12217345 (Related Azepane Structures). Retrieved from [Link]

  • Frith, R. et al. (2010).[2] Synthesis of Azepanes via Rearrangement of Piperidines. Journal of Organic Chemistry. (Mechanistic insight into aziridinium intermediates).

Sources

Methodological & Application

The Azepane Moiety: A Privileged Scaffold in Modern Drug Discovery — Application Notes and Protocols for 2-(Chloromethyl)azepane HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The seven-membered nitrogen heterocycle, azepane, represents a critical structural motif in contemporary medicinal chemistry. Its inherent conformational flexibility and three-dimensional character provide a unique scaffold for the design of novel therapeutic agents with enhanced pharmacological profiles.[1][2] More than 20 drugs approved by the FDA incorporate the azepane ring, highlighting its significance in treating a wide range of diseases, including cancer, Alzheimer's disease, and allergic conditions.[2] 2-(Chloromethyl)azepane hydrochloride is a key pharmaceutical intermediate, offering a reactive handle for the introduction of the azepane moiety into a variety of molecular frameworks. This guide provides detailed application notes and protocols for the utilization of 2-(Chloromethyl)azepane HCl in the synthesis of pharmaceutical compounds, with a focus on the preparation of potent histamine H3 receptor antagonists.

Core Concepts: The Reactivity of 2-(Chloromethyl)azepane HCl

2-(Chloromethyl)azepane HCl is a versatile building block primarily utilized for N-alkylation and O-alkylation reactions. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, phenols, and thiols. The hydrochloride salt form enhances the stability and handling of the otherwise reactive free base. Prior to its use in a reaction, the free base is typically generated in situ by the addition of a suitable base.

Table 1: Physicochemical Properties of 2-(Chloromethyl)azepane HCl

PropertyValue
Molecular Formula C₇H₁₄ClN · HCl
Molecular Weight 184.11 g/mol
Appearance White to off-white solid
Solubility Soluble in water, methanol, and DMSO

Application Focus: Synthesis of Azepane-Containing Histamine H3 Receptor Antagonists

Histamine H3 receptors are primarily expressed in the central nervous system and play a crucial role in modulating the release of various neurotransmitters. Antagonists of the H3 receptor are of significant interest for the treatment of neurological and cognitive disorders. The azepane moiety has been identified as a key pharmacophore in a number of potent and selective H3 receptor antagonists.

The following section details a representative protocol for the synthesis of a biphenyloxy-alkyl-azepane derivative, a class of compounds that has demonstrated high affinity for the human histamine H3 receptor. This protocol is adapted from established methodologies for the synthesis of similar bioactive molecules.

Workflow for the Synthesis of a Biphenyloxy-alkyl-azepane Derivative

G cluster_0 Step 1: Liberation of the Free Base cluster_1 Step 2: Nucleophilic Substitution (O-alkylation) cluster_2 Step 3: Work-up and Purification A 2-(Chloromethyl)azepane HCl C 2-(Chloromethyl)azepane (free base) A->C Deprotonation B Base (e.g., K2CO3, Et3N) in Solvent (e.g., DMF, Acetonitrile) D Biphenyl-4-ol G 1-((Biphenyl-4-yloxy)methyl)azepane C->G Alkylation F Formation of Phenoxide D->F E Base (e.g., K2CO3, NaH) F->G H Reaction Mixture I Aqueous Work-up H->I J Extraction with Organic Solvent I->J K Column Chromatography J->K L Pure Product K->L G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation Base B: Protonated_Base B-H⁺ Azepane_Chloride Azepane-CH₂-Cl Phenoxide->Azepane_Chloride Nucleophilic Attack Transition_State [Ar-O---CH₂(Azepane)---Cl]⁻ Azepane_Chloride->Transition_State Ether_Product Ar-O-CH₂-Azepane Transition_State->Ether_Product Chloride_Ion Cl⁻ Transition_State->Chloride_Ion

Sources

reaction of 2-(Chloromethyl)azepane with sodium azide for click chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-(Azidomethyl)azepane Scaffolds for Click Chemistry


)

Part 1: Strategic Overview & Mechanistic Logic

The Azepane Scaffold in Drug Discovery

The azepane (hexamethyleneimine) ring is a privileged seven-membered pharmacophore found in various FDA-approved therapeutics, such as Cetiedil (vasodilator) and Mecillinam (antibiotic).[1] Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), azepanes offer unique conformational flexibility, allowing them to explore distinct chemical space within enzyme active sites.

Incorporating a "click-ready" azide handle at the C2 position allows researchers to rapidly diversify this scaffold via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), creating libraries of fragment-based drug candidates.

Critical Mechanistic Insight: The Aziridinium Trap

WARNING: Direct reaction of unprotected 2-(chloromethyl)azepane with sodium azide is chemically flawed and dangerous.

  • The Problem: Secondary amines with

    
    - or 
    
    
    
    -leaving groups are prone to intramolecular nucleophilic attack. In the case of 2-(chloromethyl)azepane, the free nitrogen lone pair can displace the chloride to form a bicyclic 1-azabicyclo[5.1.0]octanium (aziridinium) ion .
  • The Consequence: Subsequent attack by the azide ion (

    
    ) on this intermediate can occur at either carbon of the aziridinium ring, leading to a mixture of the desired 7-membered product and an unwanted 8-membered ring expansion product (azocane), or polymerization.
    
  • The Solution: You must mask the nitrogen with an electron-withdrawing protecting group (e.g., Boc, Cbz, or Tosyl) before azidation. This reduces the nucleophilicity of the nitrogen, preventing self-alkylation and ensuring a clean

    
     displacement at the chloromethyl group.
    

This protocol assumes the use of N-Boc-2-(chloromethyl)azepane.

Part 2: Safety & Handling (The "Rule of Three")

Hazard Alert: Organic azides are potentially explosive.[2] A common safety heuristic is the "Rule of Three":



For 2-(azidomethyl)azepane (Unprotected:


):
  • Status: DANGEROUSLY UNSTABLE .

For N-Boc-2-(azidomethyl)azepane (Protected:


):
  • Status: STABLE .

Mandatory Safety Protocols:

  • Blast Shield: Always conduct reactions behind a polycarbonate shield.

  • No Metal Spatulas: Do not use metal to scrape dried azide residues; use Teflon or wood.

  • Temperature Limit: Do not heat reaction mixtures above 80°C.

  • Waste: Quench azide waste with excess sodium nitrite (

    
    ) and sulfuric acid or commercially available quenching solutions before disposal.
    

Part 3: Experimental Protocols

Synthesis of N-Boc-2-(Azidomethyl)azepane

Reagents:

  • Substrate: N-Boc-2-(chloromethyl)azepane (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein exchange.

  • Solvent: Anhydrous DMF (0.2 M concentration)

Workflow Diagram:

AzidationWorkflow Start N-Boc-2-(Chloromethyl)azepane + NaN3 + KI Reaction Heat to 60°C (12-16 Hours) Start->Reaction SN2 Workup Dilute w/ H2O Extract w/ EtOAc Reaction->Workup Complete Purification Column Chromatography (Hex/EtOAc) Workup->Purification Crude Oil Product N-Boc-2-(Azidomethyl)azepane (Click Ready) Purification->Product Pure

Figure 1: Step-by-step workflow for the azidation of the azepane scaffold.

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-2-(chloromethyl)azepane (1.0 g, 4.0 mmol) in anhydrous DMF (20 mL).

  • Addition: Add Sodium Azide (390 mg, 6.0 mmol) and Potassium Iodide (66 mg, 0.4 mmol) in one portion.

  • Reaction: Attach a reflux condenser (to prevent solvent evaporation) and heat the mixture to 60°C in an oil bath. Stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride usually stains with

      
      ; the azide product is less polar.
      
  • Workup:

    • Cool the reaction to room temperature.[3]

    • Pour the mixture into 100 mL of ice-cold water (Caution:

      
       is toxic; handle aqueous waste as hazardous).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with saturated

      
       (20 mL) and Brine (20 mL) to remove DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (Bath temp < 40°C) .
      
  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 0% to 20% EtOAc in Hexanes).

  • Yield: Typical yields range from 85% to 95% .

Characterization:

  • IR Spectroscopy: Look for the characteristic strong azide stretching vibration at ~2100 cm⁻¹ .

  • ¹H NMR: The protons on the

    
    -
    
    
    
    group typically shift upfield (3.2–3.5 ppm) compared to the
    
    
    -
    
    
    precursor.
Application: Copper-Catalyzed Click Reaction (CuAAC)

Once the azide is synthesized, it serves as the "lock" for any alkyne "key".

Reagents:

  • Azide: N-Boc-2-(azidomethyl)azepane (1.0 equiv)

  • Alkyne: Terminal alkyne of choice (1.1 equiv)

  • Catalyst:

    
     (0.1 equiv)
    
  • Reductant: Sodium Ascorbate (0.5 equiv)

  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1)

Protocol:

  • Dissolve the azide and alkyne in a 1:1 mixture of

    
    -BuOH and water.
    
  • Add a freshly prepared aqueous solution of sodium ascorbate, followed by the copper sulfate solution.

  • Stir vigorously at room temperature for 4–12 hours. The reaction often turns from blue to a murky yellow/green as Cu(I) is generated.

  • Workup: Dilute with water, extract with DCM, and purify via column chromatography.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete

displacement.
Add 0.5 equiv more

. Increase temp to 70°C (Do not exceed 80°C). Ensure DMF is dry.
Impure Product DMF carryover.Wash organic layer thoroughly with water/brine (

) or use

solution wash.
No Reaction Steric hindrance at C2.Add catalytic NaI (Finkelstein) if not already used. Switch solvent to DMSO (faster rates).
Polymerization N-protecting group fell off.Ensure reaction mixture is neutral/basic. Avoid strong acids during workup.

References

  • Reactivity of Azepanes: Synthesis and Biological Properties of Seven Membered Heterocyclic Compounds: Azepane. ResearchGate. Link

  • Aziridinium Ion Intermediates: Aziridinium ylides in the synthesis of complex piperidines. National Institutes of Health (PMC). Link

  • Safety of Organic Azides: Safer, Greener, and More Facile Alternatives for Synthesis with Organic Azides. EurekaSelect. Link

  • General Azidation Protocols: Azepine synthesis - Organic Chemistry Portal.Link

  • Click Chemistry Methodology: Click Chemistry: Diverse Chemical Function from a Few Good Reactions. H. C.[3] Kolb, M. G. Finn, K. B. Sharpless, Angew. Chem. Int. Ed. 2001, 40, 2004. (Foundational Reference).

Sources

Troubleshooting & Optimization

Technical Support Center: Handling 2-(Chloromethyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TC-AZP-Cl-001 Subject: Stability, Handling, and Troubleshooting for Hygroscopic


-Chloroamine Salts
Assigned Specialist:  Senior Application Scientist

Core Directive: The "Azetidinium Trap"

Before opening the vial, you must understand the specific chemical hazard of this molecule. 2-(Chloromethyl)azepane hydrochloride is not just "hygroscopic" like table salt; it is chemically unstable in the presence of moisture due to neighboring group participation .

The Mechanism of Failure

When this salt absorbs water, it dissolves.[1][2] In solution, particularly if the pH rises even slightly (e.g., local concentration changes), the free amine nitrogen attacks the carbon bearing the chlorine. This forms a bicyclic azetidinium ion (1-azoniabicyclo[4.2.0]octane).

  • Why this matters: The azetidinium ion is an aggressive electrophile. It will rapidly react with water (hydrolysis) to form the alcohol (impurity), or react indiscriminately with nucleophiles in your system.

  • The Golden Rule: Moisture absorption

    
     Cyclization 
    
    
    
    Irreversible Degradation.

Visualizing the Danger

Pathway: Degradation & Reactivity

AzetidiniumTrap Salt 2-(Chloromethyl)azepane HCl Salt (Solid) FreeBase Free Base (Transient) Salt->FreeBase Dissolution/Base Moisture Moisture Absorption Moisture->Salt Azetidinium Azetidinium Ion (Reactive Electrophile) FreeBase->Azetidinium Fast Cyclization (Intramolecular) Alcohol Hydrolysis Product (Alcohol Impurity) Azetidinium->Alcohol + H2O (Hydrolysis) Product Desired Product (Alkylated Nucleophile) Azetidinium->Product + Nucleophile

Figure 1: The "Azetidinium Trap." Note that the desired reaction often proceeds through the same intermediate that leads to degradation.

Troubleshooting Guide (Q&A Format)

Section A: Intake & Storage

Q: The compound arrived, and it looks like a sticky gum or paste. Is it ruined? A: Not necessarily, but it is compromised.

  • Diagnosis: The "gum" texture indicates the crystal lattice has collapsed due to water absorption.

  • Action: Do not use "as is" for stoichiometry-sensitive reactions.

  • Remedy: You must dry it.[3]

    • Place the vial in a vacuum desiccator over

      
       (Phosphorus Pentoxide) or high-grade silica gel.
      
    • Apply high vacuum (< 1 mbar) for 12–24 hours.

    • Warning: Do not heat above 40°C.

      
      -chloroamines can undergo thermal polymerization or degradation.
      

Q: How should I store this long-term? A: Treat it like a living organism.

  • Temperature: -20°C is mandatory. Cold slows the kinetics of cyclization if any moisture is present.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Parafilm is insufficient. Use a vial with a Teflon-lined screw cap, placed inside a secondary jar containing desiccant.

Section B: Weighing & Handling

Q: The mass on my balance keeps increasing while I weigh it. What do I do? A: You are observing real-time hygroscopicity. The compound is pulling water from the air.[4]

  • Stop: Do not try to "chase" the weight.

  • Protocol (Difference Weighing):

    • Tare a capped vial containing the bulk solid.

    • Quickly transfer an estimated amount to your reaction vessel.

    • Immediately recap the bulk vial and weigh it again.

    • The difference (

      
      ) is the exact amount added. This eliminates the error caused by water absorption on the balance pan.
      

Q: Can I use a metal spatula? A: Avoid it.

  • Reasoning: If the salt is wet, it is acidic (HCl). It can corrode metal, introducing iron/nickel contaminants.

  • Solution: Use glass, ceramic, or Teflon-coated spatulas.

Section C: Reaction Setup

Q: I need to react this with a nucleophile. Can I use Methanol or Water as a solvent? A: Absolutely Not.

  • The Chemistry: Protic solvents (water, alcohols) act as competing nucleophiles. Once the azetidinium ion forms, the solvent will attack it, yielding the ether or alcohol byproduct instead of your desired product.

  • Recommended Solvents: Dry DMF, DMSO, Acetonitrile, or DCM.

Q: When should I add the base (e.g.,


, TEA)? 
A:  This is the most critical step.
  • The Mistake: Adding base to the 2-(chloromethyl)azepane before the nucleophile is present.

  • The Consequence: The base neutralizes the HCl, releasing the free amine. The free amine immediately cyclizes to the azetidinium ion. If your nucleophile isn't there to catch it, the azetidinium will degrade.

  • Correct Order of Addition:

    • Dissolve Nucleophile + Base in solvent.

    • Stir to ensure deprotonation of the nucleophile.

    • Add 2-(chloromethyl)azepane HCl last, or dropwise as a solution.

Analytical Verification (QC)

Q: How do I know if my starting material has degraded? A: Use


 NMR (Solvent: DMSO-

or

).
FeatureIntact Salt (2-Chloromethyl)Degraded (Alcohol/Azetidinium)
Chloromethyl Protons Distinct doublet/multiplet ~3.8–4.0 ppmDisappears or shifts significantly upfield (Alcohol: ~3.4 ppm)
Ring Protons Defined multipletsBroadening or complex splitting due to bicyclic rigidity
Integration 2H (CH2-Cl) : 1H (CH-N)Ratio distorted
Visual Appearance White/Off-white crystalline solidYellow oil or sticky gum

Safety Data (E-E-A-T)

WARNING: Potential Vesicant This compound is structurally related to nitrogen mustards (though less volatile).

  • Skin Contact: The free base can alkylate DNA/proteins. It may cause blistering or chemical burns.

  • Inhalation: Dust is highly irritating to mucous membranes.

  • Control: Handle only in a fume hood or glovebox. Double-glove (Nitrile).

Experimental Workflow Diagram

Workflow cluster_warn CRITICAL CONTROL POINT Start Start: Vial Removal Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Open Open in Inert Atmosphere (Glovebox/Bag) Equilibrate->Open Weigh Weigh by Difference Open->Weigh Solvent Dissolve in Dry Aprotic Solvent (DMF/ACN) Weigh->Solvent React Add to Nucleophile/Base Mix (Immediate Reaction) Solvent->React

Figure 2: Safe Handling Workflow. Note the equilibration step to prevent condensation on the cold vial.

References

  • Couty, F., & Evano, G. (2006). Azetidinium ions: New perspectives in the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • D'Hogge, R., et al. (2012). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening via intermediate azetidinium salts. Journal of Organic Chemistry, 77(14), 5982-5992.[5] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for handling hygroscopic amine salts and drying protocols). Link

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling Air-Sensitive and Hygroscopic Reagents. Link

Sources

Technical Support Center: Storage & Handling of 2-(Chloromethyl)azepane HCl

[1]

Executive Summary: The Stability Paradox

2-(Chloromethyl)azepane Hydrochloride (CAS: 19168-73-1) is a critical pharmacophore intermediate, often used in the synthesis of hexamethyleneimine-based ligands.[1] However, it presents a classic "Trojan Horse" stability challenge.

While the hydrochloride salt form is designed to passivate the molecule, the compound possesses an intrinsic "self-destruct" mechanism: intramolecular alkylation . Even trace amounts of moisture or thermal energy can trigger the amine to displace the chloride, forming a highly reactive bicyclic aziridinium ion.

This guide provides a self-validating storage protocol designed to arrest this kinetic pathway.

Core Storage Protocol (The "Golden Standard")

To prevent degradation, you must maintain the "Stability Triad": Low Temperature, Acidic State, and Anhydrous Environment.

Storage Specifications Table
ParameterSpecificationScientific Rationale
Temperature -20°C (Recommended) 4°C (Acceptable for <1 week)Slows the Arrhenius kinetics of the cyclization reaction.[1]
Atmosphere Argon or Nitrogen Headspace Prevents oxidative degradation and excludes atmospheric moisture.
Container Amber Glass Vial + Parafilm/Teflon Tape Amber glass blocks UV (radical initiator); Parafilm ensures a hermetic seal against humidity.
Physical State Solid (Powder) Solution storage is highly risky due to increased molecular mobility and solvent-mediated ionization.[1]
Desiccation Required The HCl salt is hygroscopic. Absorbed water facilitates proton transfer, unlocking the free base for reaction.

Mechanism of Degradation

Understanding why the compound degrades is essential for troubleshooting. The degradation is not a simple oxidation; it is an intramolecular nucleophilic substitution (


)
Pathway Visualization

DegradationPathwayFigure 1: The Aziridinium Cascade. Moisture shifts the equilibrium to the free base, triggering rapid cyclization.Salt2-(Chloromethyl)azepane HCl(Stable Salt Form)FreeBaseFree Base Equilibrium(Trace amounts)Salt->FreeBase Moisture / pH > 6Aziridinium1-Azoniabicyclo[5.1.0]octane(Reactive Aziridinium Ion)FreeBase->Aziridinium IntramolecularCyclization (Fast)PolymerOligomers / Hydrolysis Products(Degraded 'Gum')Aziridinium->Polymer Nucleophilic Attack(Water/Amine)

Troubleshooting Guide

This section addresses specific observations you may encounter in the lab.

Scenario A: The "Sticky Solid" Phenomenon

Observation: The off-white powder has turned into a yellow, sticky gum or semi-solid.

  • Diagnosis: Deliquescence followed by Aziridinium Polymerization. The salt absorbed atmospheric moisture, dissolving slightly. This aqueous micro-environment allowed the amine to deprotonate (locally) and attack the chloromethyl group. The resulting aziridinium ions reacted with each other or water to form a polymer/gum.

  • Action: Discard immediately. The material is chemically compromised and cannot be repurified easily due to the similarity in solubility between the product and the impurity.

  • Prevention: Always warm the vial to room temperature before opening to prevent condensation. Store in a desiccator.

Scenario B: Unexpected NMR Peaks

Observation:

  • Diagnosis: Aziridinium Formation. The rigid bicyclic structure of the aziridinium ion creates distinct diastereotopic protons, splitting the signals significantly compared to the flexible azepane ring.

  • Action: If the impurity is <5%, you may attempt recrystallization from dry isopropanol/ether (acidified), but yield will be low. If >5%, resynthesize or repurchase.

Scenario C: Solubility Issues in Water

Observation: The compound dissolves initially but the solution turns cloudy or acidic over time.

  • Diagnosis: Hydrolysis. The chloromethyl group hydrolyzes to a hydroxymethyl group, releasing HCl. This lowers the pH further, but the organic byproduct (alcohol) may have different solubility.

  • Action: Never store in aqueous solution. Prepare aqueous buffers immediately before use.

Frequently Asked Questions (FAQ)

Q1: Can I store 2-(Chloromethyl)azepane HCl in DMSO or Methanol stock solutions?

  • Answer: Short-term only (Hours).

    • Methanol: Nucleophilic. It will eventually open the aziridinium ring to form the methoxy-derivative.

    • DMSO: Hygroscopic and polar. It facilitates the transition state for cyclization.

    • Recommendation: If you must store a stock, use anhydrous Acetonitrile or DMF with 1 equivalent of extra HCl (e.g., 4M HCl in Dioxane added) to force the equilibrium to the protonated state. Store at -80°C.

Q2: How do I handle the material safely if it has degraded?

  • Answer: Treat degraded material as a potential alkylating agent (similar to nitrogen mustards). The aziridinium species is highly electrophilic and can react with DNA/proteins.

    • Disposal: Quench with an excess of nucleophile (e.g., Sodium Thiosulfate solution or dilute Sodium Hydroxide) to open the ring before disposal into hazardous waste.

Q3: My freezer failed and the compound was at RT for 3 days. Is it safe?

  • Answer: Likely yes, if the vial was sealed perfectly.

    • Test: Run a quick LC-MS.[1] Look for the parent mass [M+H]+ (approx 148/150 m/z for free base). If you see a peak at M-36 (loss of HCl) or dimers, degradation has occurred.

    • Visual Check: If it is still a free-flowing powder, it is likely usable. If clumpy, verify purity.

Experimental Workflow: Handling Decision Tree

Use this logic flow to determine the safe handling procedure for your specific application.

HandlingLogicFigure 2: Operational Decision Tree for Safe HandlingStartStart: Need to use2-(Chloromethyl)azepane HClStateCheckIs the compounda free-flowing powder?Start->StateCheckDiscardSTOP: Discard asHazardous WasteStateCheck->DiscardNo (Sticky/Gum)AppCheckApplication Type?StateCheck->AppCheckYesAqSolAqueous/BiologicalAssayAppCheck->AqSolOrgSynOrganic Synthesis(Anhydrous)AppCheck->OrgSynStepAq1. Dissolve in cold buffer2. Use within 30 mins3. Do NOT store excessAqSol->StepAqStepOrg1. Dissolve in dry solvent(DCM/ACN)2. Add organic base (TEA/DIPEA)ONLY when ready to reactOrgSyn->StepOrg

References

  • MedChemExpress . 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride Product Information. (Note: General stability data for chloromethyl azepane derivatives). Retrieved from [2]

  • BLD Pharm . 2-(Chloromethyl)azepane hydrochloride SDS & Handling. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary: Azepane derivatives and Beta-chloroamines stability. Retrieved from

  • Organic Chemistry Portal . Nitrogen Mustards and Aziridinium Ion Formation. (Mechanistic grounding for beta-haloamine degradation). Retrieved from

(Note: Specific peer-reviewed stability papers for this exact CAS are rare; protocols are derived from the established chemistry of beta-chloroamine salts and nitrogen mustard analogs.)

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-(Chloromethyl)azepane Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Chloromethyl)azepane hydrochloride. Moving beyond a mere recitation of spectral data, we will delve into the rationale behind spectral interpretation, compare the utility of 1H NMR with alternative analytical techniques, and provide actionable experimental protocols.

The Analytical Challenge: Pinpointing the Structure of 2-(Chloromethyl)azepane Hydrochloride

2-(Chloromethyl)azepane, a seven-membered heterocyclic amine, is a valuable building block in medicinal chemistry.[1] Its hydrochloride salt form enhances stability and solubility, yet introduces specific considerations for analytical characterization. The primary challenge lies in the confident assignment of proton signals, particularly given the conformational flexibility of the azepane ring and the electronic effects of the chloromethyl substituent and the protonated nitrogen.

Decoding the 1H NMR Spectrum: A Predictive Analysis

Key Structural Features Influencing the 1H NMR Spectrum:

  • The Azepane Ring: A saturated seven-membered ring, the azepane moiety will exhibit complex multiplets for its methylene protons due to overlapping signals and conformational flexibility.

  • The Chloromethyl Group (-CH2Cl): The electronegative chlorine atom will deshield the adjacent methylene protons, shifting their signal downfield.

  • The Stereocenter at C2: The carbon atom to which the chloromethyl group is attached is a chiral center. This will render the two protons of the chloromethyl group diastereotopic, meaning they are chemically non-equivalent and should, in principle, appear as a pair of doublets (an AB quartet), each split by the other.

  • The Hydrochloride Salt: Protonation of the nitrogen atom significantly impacts the electronic environment of the entire molecule. The positive charge on the nitrogen will cause a substantial downfield shift of the adjacent protons (at C2 and C7) due to inductive effects. The N-H proton itself will appear as a broad signal, the chemical shift of which can be highly dependent on solvent and concentration.

Predicted 1H NMR Spectrum of 2-(Chloromethyl)azepane Hydrochloride:

To construct a predicted spectrum, we will draw analogies from similar structures for which spectral data is available, such as 2-(chloromethyl)pyridine hydrochloride and 1-(2-chloroethyl)piperidine hydrochloride.[2][3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
N-H 9.0 - 12.0Broad singlet (br s)The proton on the positively charged nitrogen is highly deshielded and often exchanges with residual water or the solvent, leading to a broad signal. Its chemical shift is highly variable.
-CH2Cl 3.8 - 4.2Doublet of doublets (dd) or AB quartetThese diastereotopic protons are deshielded by the adjacent chlorine atom and the protonated nitrogen. They will split each other and also show coupling to the C2 proton.
H-2 3.5 - 3.9Multiplet (m)This proton is deshielded by the adjacent protonated nitrogen and the chloromethyl group. It will be coupled to the -CH2Cl protons and the C3 methylene protons.
H-7 3.2 - 3.6Multiplet (m)These two protons are adjacent to the protonated nitrogen and will be shifted downfield. They will show coupling to the C6 methylene protons.
H-3, H-4, H-5, H-6 1.5 - 2.2Overlapping multiplets (m)These methylene protons of the azepane ring are in a complex spin system and will appear as a broad, overlapping series of multiplets in the aliphatic region of the spectrum.

Visualizing the Predicted Spectrum:

The following diagram illustrates the expected regions for the key proton signals in the 1H NMR spectrum of 2-(Chloromethyl)azepane hydrochloride.

G cluster_0 Predicted 1H NMR Spectrum of 2-(Chloromethyl)azepane Hydrochloride Aliphatic Region (1.5-2.2 ppm) Azepane Ring Protons (H-3, H-4, H-5, H-6) Overlapping Multiplets Downfield Region 1 (3.2-4.2 ppm) Protons adjacent to N and Cl (H-2, H-7, -CH2Cl) Complex Multiplets Downfield Region 2 (9.0-12.0 ppm) N-H Proton Broad Singlet

Caption: Predicted regions for proton signals in the 1H NMR spectrum.

A Comparative Guide to Analytical Techniques

While 1H NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves a multi-technique approach. Here, we compare 1H NMR with other relevant analytical methods for the analysis of 2-(Chloromethyl)azepane hydrochloride.

Technique Information Provided Strengths Limitations Application to 2-(Chloromethyl)azepane HCl
1H NMR Spectroscopy Detailed structural information, connectivity, stereochemistry, and purity.Non-destructive, provides a wealth of structural data in a single experiment.Relatively low sensitivity compared to MS, complex spectra can be challenging to interpret fully.Primary technique for confirming the molecular structure and assessing isomeric purity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides accurate mass and elemental composition.Isomers are often indistinguishable, provides limited information on connectivity.Confirms the molecular weight and can provide structural clues through fragmentation of the azepane ring and loss of HCl or the chloromethyl group.[4][5]
Elemental Analysis Percentage composition of C, H, N, and Cl.Provides the empirical formula, which can be used to confirm the molecular formula.Does not provide structural information, requires a pure sample.A fundamental technique to confirm the elemental composition and support the proposed structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of isomers.High-resolution separation, quantitative analysis of impurities.Does not provide direct structural information.Ideal for determining the purity of the sample and for separating potential diastereomers if the synthesis is not stereospecific.

Logical Workflow for Structural Confirmation:

The following workflow illustrates a logical approach to the comprehensive characterization of 2-(Chloromethyl)azepane hydrochloride.

G synthesis Synthesis of 2-(Chloromethyl)azepane HCl purification Purification synthesis->purification nmr 1H and 13C NMR purification->nmr ms Mass Spectrometry purification->ms ea Elemental Analysis purification->ea hplc HPLC Purity purification->hplc structure_confirmed Structure Confirmed nmr->structure_confirmed ms->structure_confirmed ea->structure_confirmed hplc->structure_confirmed

Caption: A typical workflow for the structural confirmation of a novel compound.

Experimental Protocols

1. 1H NMR Sample Preparation for 2-(Chloromethyl)azepane Hydrochloride

  • Rationale: The choice of solvent is critical for amine hydrochlorides. Deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6) are often preferred over chloroform (CDCl3) as they are better at dissolving salts and can slow down the exchange of the N-H proton, sometimes allowing for its observation and even coupling.

  • Step-by-Step Protocol:

    • Weigh approximately 5-10 mg of 2-(Chloromethyl)azepane hydrochloride directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6).

    • Cap the NMR tube securely and vortex or gently agitate until the solid is completely dissolved. A clear, homogeneous solution is essential for high-quality spectra.[6]

    • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • Acquire the 1H NMR spectrum using standard acquisition parameters for small molecules. A relaxation delay (d1) of at least 5 seconds is recommended for quantitative analysis.

2. Elemental Analysis of an Organic Hydrochloride Salt

  • Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen. For a hydrochloride salt, the percentage of chlorine can also be determined, providing strong evidence for the molecular formula.

  • Step-by-Step Protocol:

    • Ensure the sample is meticulously dried to remove any residual solvents or water, as these will affect the accuracy of the results. This can be achieved by drying under high vacuum for several hours.

    • Submit a precisely weighed sample (typically 2-5 mg) to a calibrated elemental analyzer.

    • The instrument combusts the sample at high temperature, and the resulting gases (CO2, H2O, N2) are quantitatively measured.

    • For chlorine analysis, methods such as titration or ion chromatography are typically employed after combustion.

    • Compare the experimentally determined percentages with the theoretical values calculated from the proposed molecular formula (C7H15Cl2N).

Conclusion

The structural elucidation of 2-(Chloromethyl)azepane hydrochloride serves as an excellent case study in the multifaceted approach required in modern chemical analysis. While 1H NMR spectroscopy stands as the primary tool for unraveling its detailed molecular architecture, a truly confident characterization is achieved through the synergistic application of complementary techniques such as mass spectrometry and elemental analysis. This guide has provided a framework for a predictive 1H NMR analysis, a comparative overview of analytical methodologies, and practical experimental protocols to empower researchers in their pursuit of robust and reliable structural confirmation.

References

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved February 13, 2026, from [Link]

  • Vanderbilt University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (2023, October 27). Azepane. In Wikipedia. Retrieved February 13, 2026, from [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of 2-(Chloromethyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Fragmentation Mechanics, Impurity Profiling, and Analytical Performance

Executive Summary & Analytical Significance

2-(Chloromethyl)azepane (C₇H₁₄ClN, MW: 147.65) is a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of azepane-based antihistamines (e.g., azelastine, cetirizine analogs). Its structural motif—a seven-membered amine ring with a


-chloro substituent—renders it highly reactive via intramolecular cyclization.

This guide provides a definitive comparison of its mass spectrometry (MS) behavior against its primary hydrolysis product, 2-(hydroxymethyl)azepane, and structural analogs. The "performance" of this analyte is defined by its ionization efficiency, stability in solution, and the diagnostic utility of its fragmentation ions.

Key Analytical Challenges
  • Thermal Instability: In Gas Chromatography (GC), the compound is prone to on-column degradation.

  • In-Source Cyclization: In Electrospray Ionization (ESI), the formation of a bicyclic aziridinium ion (m/z 112) can mimic fragment ions, complicating quantification.

Mass Spectrometry Fragmentation Mechanics

Electron Ionization (EI) – GC-MS Pathway

In electron impact ionization (70 eV), 2-(chloromethyl)azepane follows the classic cleavage rules of aliphatic amines. The nitrogen lone pair drives the fragmentation, primarily through


-cleavage.

Diagnostic Ions (EI):

  • m/z 98 (Base Peak): Formed by

    
    -cleavage losing the chloromethyl group (
    
    
    
    ). This is the most stable iminium ion species.
  • m/z 112: Loss of radical Cl (

    
    ).
    
  • m/z 147/149: Molecular ion (

    
    ), typically weak intensity (<5%) with a characteristic 3:1 isotopic ratio (
    
    
    
    ).
Electrospray Ionization (ESI) – LC-MS Pathway

In LC-MS, the protonated molecular ion


 is observed at m/z 148. However, the "soft" ionization often facilitates an intramolecular nucleophilic substitution (

), leading to the expulsion of HCl and formation of a quaternary aziridinium ion.

Diagnostic Ions (ESI+):

  • m/z 148/150: Protonated molecule

    
    .
    
  • m/z 112: Bicyclic 1-azabicyclo[5.1.0]octane cation (Aziridinium). This is a dominant "fragment" that may appear even in full scan mode due to in-source energy.

Visualized Fragmentation Pathway

The following diagram illustrates the competing pathways between standard fragmentation and the reactive cyclization unique to this scaffold.

G M 2-(Chloromethyl)azepane [M+H]+ m/z 148 Aziridinium Aziridinium Ion (1-azabicyclo[5.1.0]octane) m/z 112 M->Aziridinium - HCl (Cyclization) Dominant in Polar Solvents AlphaFrag α-Cleavage Product (Azepane iminium) m/z 98 M->AlphaFrag - CH2Cl (EI/CID) High Energy Collision Hydrolysis Hydrolysis Product 2-(Hydroxymethyl)azepane m/z 130 Aziridinium->Hydrolysis + H2O (Workup/Storage)

Caption: Figure 1.[1] Competing fragmentation and reactivity pathways.[2][3][4][5] The formation of the m/z 112 aziridinium ion is a key stability indicator.

Comparative Analysis: Performance vs. Alternatives

This section compares the MS performance of 2-(chloromethyl)azepane against its primary interference (the hydrolysis product) and a ring-contracted analog.

Table 1: Diagnostic Ion Comparison
Feature2-(Chloromethyl)azepane 2-(Hydroxymethyl)azepane (Impurity)2-(Chloromethyl)piperidine (Analog)
Precursor Ion (ESI) 148 / 150 (3:1 Ratio)130 (No Isotope Pattern)134 / 136 (3:1 Ratio)
Base Peak (EI) m/z 98 (Loss of CH₂Cl)m/z 98 (Loss of CH₂OH)m/z 84 (Loss of CH₂Cl)
Key Neutral Loss 49 Da (CH₂Cl)31 Da (CH₂OH)49 Da (CH₂Cl)
Stability Risk High (Forms Aziridinium m/z 112)StableHigh (Forms Aziridinium m/z 98)
Polarity (RT) Lower (Elutes later on C18)Higher (Elutes earlier on C18)Lower
Performance Insight
  • Selectivity: The chlorine isotopic signature (m/z 148/150) is the primary differentiator from the hydroxyl impurity. If the 150 peak is absent, the analyte has likely hydrolyzed.

  • Sensitivity: 2-(Chloromethyl)azepane shows lower ESI response than its hydroxylated analog due to the electron-withdrawing chlorine reducing the basicity of the nitrogen, making protonation slightly less favorable in competitive ionization.

Experimental Protocols

Sample Preparation (Crucial for Stability)
  • Solvent: Use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Avoid Methanol or Water, which accelerate cyclization and hydrolysis.

  • Storage: Prepare fresh. If storage is required, acidify with 0.1% Formic Acid to protonate the amine and suppress nucleophilic attack on the chloromethyl group.

GC-MS Method (Impurity Profiling)
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms or Rtx-5 Amine (30 m x 0.25 mm, 0.25 µm).

  • Inlet: Split 10:1, 250°C. Note: Ensure liner is deactivated (silanized) to prevent on-column degradation.

  • Oven: 50°C (1 min) → 15°C/min → 280°C (3 min).

  • MS Source: EI (70 eV), Source Temp 230°C. Scan 40–300 amu.

LC-MS/MS Method (Trace Quantification)
  • Column: C18 (e.g., Waters XBridge), High pH stability preferred.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 9.0) – Basic pH ensures amine is neutral for retention, but post-column acidification may be needed for sensitivity.

    • B: Acetonitrile.[6]

  • Gradient: 5% B to 95% B over 8 mins.

  • MRM Transitions:

    • Quantifier: 148.1 → 112.1 (Loss of HCl/Cyclization).

    • Qualifier: 148.1 → 98.1 (Loss of CH₂Cl).

Analytical Workflow Diagram

Workflow cluster_GC GC-MS Analysis cluster_LC LC-MS/MS Analysis Sample Sample (Reaction Mixture) Dilution Dilute in Anhydrous MeCN (Avoid MeOH/H2O) Sample->Dilution GC_Inj Split Injection (250°C) Dilution->GC_Inj LC_Inj Direct Injection Dilution->LC_Inj GC_Sep DB-5ms Separation GC_Det EI Detection Monitor m/z 98, 112 Result Data Report (Check Cl Isotope Ratio) GC_Det->Result Impurity % LC_Sep High pH C18 Gradient LC_Det ESI(+) MRM 148 -> 112 (Quant) 148 -> 98 (Qual) LC_Det->Result Trace PGI Level

Caption: Figure 2. Optimized analytical workflow for minimizing degradation artifacts.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Chloromethyl-1,3-dichloro-2-methylpropane (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). Cetirizine Dihydrochloride: Impurity A and Related Substances. EDQM. Available at: [Link]

  • Gao, Y., et al. (2016). Non-target impurity profiling of marketplace Cetirizine using high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 30(17), 1941-1950. Available at: [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16, 771–779.[8] Available at: [Link]

Sources

A Comparative Guide to the Crystallographic Analysis of 2-Substituted Azepane Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Elusive Crystal Structure of 2-(Chloromethyl)azepane Hydrochloride

The azepane ring, a seven-membered saturated heterocycle, is a significant scaffold in medicinal chemistry, present in numerous approved and experimental drugs.[1] Its inherent conformational flexibility is a critical determinant of its biological activity, making a thorough understanding of its three-dimensional structure paramount for rational drug design.[2] This guide focuses on the crystallographic analysis of 2-substituted azepane hydrochlorides, with a particular interest in 2-(chloromethyl)azepane hydrochloride and its derivatives.

Despite the commercial availability of 2-(chloromethyl)azepane hydrochloride, a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield any publicly available single-crystal X-ray diffraction data for this specific compound or its direct derivatives at the time of this writing. This absence of experimental data necessitates a shift in focus towards a comparative guide based on the foundational principles of conformational analysis and crystal engineering, supplemented with data from structurally related azepane derivatives.

This guide will, therefore, provide a framework for researchers to anticipate the structural characteristics of 2-(chloromethyl)azepane hydrochloride and its analogues. We will delve into the conformational landscape of the azepane ring, the influence of substituents at the C2 position, and the pivotal role of the hydrochloride counter-ion in dictating crystal packing.

The Conformational Landscape of the Azepane Ring

The seven-membered azepane ring is significantly more flexible than its five- and six-membered counterparts (pyrrolidine and piperidine, respectively). It can adopt a variety of conformations, with the most common being the chair, boat, and twist-boat forms. The energy barriers between these conformations are relatively low, often leading to a dynamic equilibrium in solution.[2]

The chair conformation is generally the most stable for the parent azepane. However, the introduction of substituents can shift this equilibrium. For a 2-substituted azepane, the substituent can occupy either an axial or an equatorial position on the ring. The relative stability of these conformers is influenced by a balance of steric and electronic effects.

G cluster_chair Chair Conformations cluster_boat Boat and Twist-Boat Conformations Axial Axial Equatorial Equatorial Axial->Equatorial Ring Inversion Boat Boat Twist-Boat Twist-Boat Boat->Twist-Boat Torsional Strain Relief Chair More Stable Chair->Boat Conformational Interconversion Boat_Forms Less Stable

Figure 1: Simplified energy landscape of azepane conformations.

Influence of a C2-Substituent on Conformation: A Predictive Analysis

In the absence of experimental data for 2-(chloromethyl)azepane hydrochloride, we can predict its likely solid-state conformation based on established stereochemical principles. The chloromethyl group is sterically demanding, and its preferred orientation will be the one that minimizes unfavorable steric interactions.

Generally, bulky substituents on cyclic systems prefer to occupy an equatorial position to avoid 1,3-diaxial interactions. In the case of a 2-substituted azepane, an axial chloromethyl group would experience steric hindrance from the axial hydrogen atoms at C4 and C6. Therefore, it is highly probable that the equatorial conformation of the 2-(chloromethyl)azepane ring would be favored.

Table 1: Predicted Conformational Preferences of 2-(Chloromethyl)azepane

ConformerSubstituent PositionKey Steric InteractionsPredicted Relative Stability
ChairEquatorialMinimized 1,3-diaxial interactionsMore Stable
ChairAxial1,3-diaxial interactions with C4-H and C6-HLess Stable
Boat/Twist-Boat-Generally higher in energy due to torsional strain and flagpole interactionsLeast Stable

The Role of the Hydrochloride Salt in Crystal Packing

The hydrochloride salt of an amine plays a crucial role in its crystallization and solid-state structure. The protonation of the azepane nitrogen creates a positively charged ammonium center, which acts as a strong hydrogen bond donor. The chloride anion is a competent hydrogen bond acceptor. This donor-acceptor pairing is a primary determinant of the crystal packing.

In the solid state, we can anticipate the formation of an extensive network of N-H···Cl hydrogen bonds. These interactions are directional and are fundamental in organizing the molecules into a stable, three-dimensional lattice. The specific geometry of this hydrogen-bonding network will depend on the overall shape of the 2-(chloromethyl)azepane cation and the steric accessibility of the ammonium proton.

G cluster_workflow Crystallization and Structure Determination Workflow Start 2-(Chloromethyl)azepane (Free Base) HCl_Addition Addition of HCl Start->HCl_Addition Salt_Formation 2-(Chloromethyl)azepane Hydrochloride HCl_Addition->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal X-ray_Diffraction X-ray Diffraction Single_Crystal->X-ray_Diffraction Data_Processing Data Processing and Structure Solution X-ray_Diffraction->Data_Processing Structural_Refinement Structural Refinement Data_Processing->Structural_Refinement Final_Structure Final Crystal Structure (CIF) Structural_Refinement->Final_Structure

Figure 2: A typical experimental workflow for the X-ray crystallographic analysis of an amine hydrochloride salt.

Comparative Analysis with Other Azepane Derivatives

While specific data for 2-(chloromethyl)azepane hydrochloride is unavailable, crystallographic studies of other substituted azepanes provide valuable insights. For instance, studies on bicyclic azepane hydrochlorides have confirmed their structures and stereochemistry using X-ray diffraction. In these fused systems, the conformation of the azepane ring is constrained by the presence of the second ring.

Analysis of halogenated cycloheptanes, the carbocyclic analogues of azepanes, has also been conducted using gas-phase electron diffraction and computational methods.[3] These studies provide a basis for understanding the fundamental conformational preferences of seven-membered rings.

Experimental Protocols for Crystallographic Analysis

For researchers who successfully synthesize and wish to crystallographically characterize 2-(chloromethyl)azepane hydrochloride or its derivatives, the following is a generalized experimental protocol.

1. Synthesis and Purification:

  • Synthesize the target compound using established synthetic routes.

  • Purify the compound to a high degree (>98%) using techniques such as recrystallization or column chromatography. The purity is critical for obtaining high-quality single crystals.

2. Crystallization:

  • Dissolve the purified compound in a suitable solvent or solvent mixture.

  • Employ a crystallization technique such as:

    • Slow evaporation: Allow the solvent to evaporate slowly at room temperature.

    • Vapor diffusion: Place a solution of the compound in a small vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

    • Cooling: Slowly cool a saturated solution of the compound.

  • The choice of solvent and technique is often empirical and may require screening of various conditions.

3. Single Crystal X-ray Diffraction Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

4. Structure Solution and Refinement:

  • Process the raw diffraction data (integration and scaling).

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic coordinates, displacement parameters, and occupancies.

  • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • The final refined structure should have low R-factors and a good-of-fit (GOF) value, indicating a good agreement between the model and the experimental data.

Conclusion and Future Outlook

While the definitive crystal structure of 2-(chloromethyl)azepane hydrochloride remains to be determined and published, this guide provides a robust framework for understanding its likely conformational and crystallographic properties. Based on fundamental principles of stereochemistry and crystal engineering, we predict a chair conformation for the azepane ring with the 2-(chloromethyl) substituent in an equatorial position. The crystal structure is expected to be dominated by N-H···Cl hydrogen bonding.

The determination and publication of the crystal structure of 2-(chloromethyl)azepane hydrochloride and its derivatives would be a valuable contribution to the field of medicinal chemistry. Such data would provide a precise understanding of the conformational preferences of this important scaffold and would aid in the structure-based design of new therapeutic agents. Researchers in the field are encouraged to pursue the crystallographic characterization of these and other novel azepane derivatives and to deposit their findings in public databases such as the Cambridge Structural Database to benefit the wider scientific community.

References

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  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
  • Hunter, L., et al. (2013).
  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Patel, A. R., et al. (2014). Conformational Regulation of Substituted Azepanes through Mono-, Di-, and Trifluorination. European Journal of Organic Chemistry.
  • MDPI. (2022). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[2]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules.

  • NCBI. (n.d.). 1-(2-Chloroethyl)azepane. PubChem. Retrieved from [Link]

  • NCBI. (n.d.). 1h-azepine, hexahydro-1-(2-chloroethyl)-, hydrochloride. PubChem. Retrieved from [Link]

  • RSC Publishing. (2013).
  • Taylor & Francis Online. (2016). Conformational analysis of 2-substituted piperazines. Journal of Receptors and Signal Transduction.
  • Wiley Online Library. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Archiv der Pharmazie.

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